1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)
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Overview
Description
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) is a chemical compound with the molecular formula C15H24N2O4S2 It is known for its unique structure, which includes two cyclohexane rings connected by a diazomethylene group and two sulfonyl groups
Preparation Methods
The synthesis of 1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) typically involves the reaction of 4-methylcyclohexane with diazomethane and sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The compound can undergo substitution reactions where the diazomethylene group is replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonyl hydrides.
Scientific Research Applications
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl and diazomethylene groups into other molecules. It serves as a building block for the synthesis of more complex compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) involves its interaction with molecular targets through its diazomethylene and sulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) can be compared with other similar compounds, such as:
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene): This compound has a similar structure but with benzene rings instead of cyclohexane rings. It exhibits different reactivity and applications due to the aromatic nature of benzene.
1,1’-[(Diazomethylene)disulfonyl]bis(2,4-difluorobenzene): This compound includes fluorine atoms, which can significantly alter its chemical properties and reactivity compared to the non-fluorinated version.
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[2,4-difluoro-]:
The uniqueness of 1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) lies in its cyclohexane rings, which provide different steric and electronic environments compared to aromatic rings, influencing its reactivity and applications.
Properties
CAS No. |
462653-49-2 |
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Molecular Formula |
C15H26N2O4S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[diazo-(4-methylcyclohexyl)sulfonylmethyl]sulfonyl-4-methylcyclohexane |
InChI |
InChI=1S/C15H26N2O4S2/c1-11-3-7-13(8-4-11)22(18,19)15(17-16)23(20,21)14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3 |
InChI Key |
RLTFGRULFNLJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2CCC(CC2)C |
Origin of Product |
United States |
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